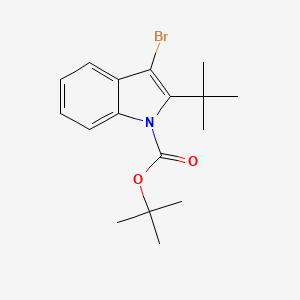
tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate is an organic compound that features a tert-butyl group attached to a brominated indole core. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate typically involves the bromination of an indole derivative followed by the introduction of tert-butyl groups. One common method involves the use of tert-butyl alcohol and bromine in the presence of a suitable catalyst. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole core can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate exerts its effects involves the interaction of its brominated indole core with various molecular targets. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate: This compound also features a brominated aromatic core with tert-butyl groups, but with additional substituents like chlorine and fluorine.
tert-Butyl bromoacetate: Another brominated compound with tert-butyl groups, used in different synthetic applications.
The uniqueness of tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate lies in its indole core, which imparts distinct chemical properties and reactivity compared to other brominated tert-butyl compounds .
Properties
Molecular Formula |
C17H22BrNO2 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
tert-butyl 3-bromo-2-tert-butylindole-1-carboxylate |
InChI |
InChI=1S/C17H22BrNO2/c1-16(2,3)14-13(18)11-9-7-8-10-12(11)19(14)15(20)21-17(4,5)6/h7-10H,1-6H3 |
InChI Key |
ANLYPQZOQUVTSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13138920.png)
![5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid](/img/structure/B13138927.png)
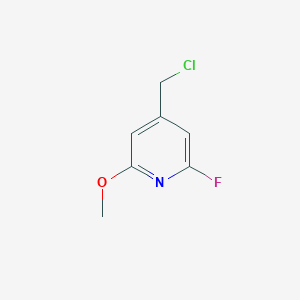
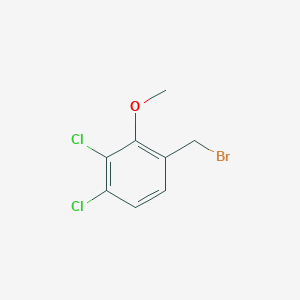
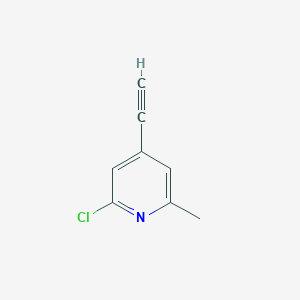
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)
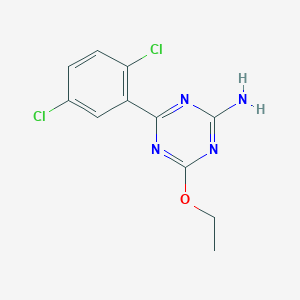

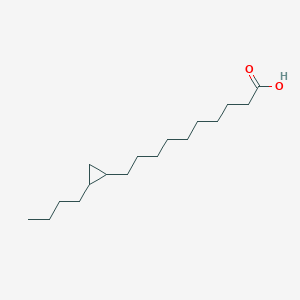
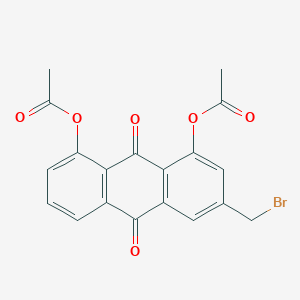
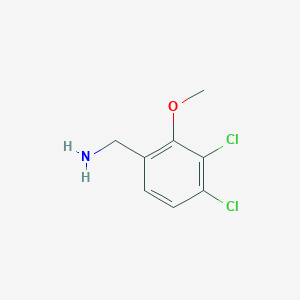
![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)

![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
